Cas no 953789-37-2 (4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride)

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride structure
953789-37-2 structure
Product Name:4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
N.o CAS:953789-37-2
MF:C11H16Cl3N
MW:268.610440254211
MDL:MFCD11046660
CID:69663
PubChem ID:44222956
Update Time:2025-10-23

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
    • 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane
    • 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane hydrochloride
    • 2-Chloro-N-(4-chlorophenethyl)-propan-1-amine hydrochloride
    • 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine,hydrochloride
    • 4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
    • Benzeneethanamine, 4-chloro-N-(2-chloropropyl)- hydrochloride
    • [2-(CHLORO-PHENYL)-ETHYL]-(2-CHLORO-PROPYL)-AMMONIUM CHLORIDE
    • lorcaserin impurity b
    • 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride
    • BCP13020
    • API0004876
    • AX8225495
    • TC
    • AC-28980
    • Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
    • CS-M1648
    • SCHEMBL174859
    • AKOS016000246
    • 953789-37-2
    • [2-(4-chlorophenyl)ethyl](2-chloropropyl)amine hydrochloride
    • CS-13191
    • DB-116034
    • 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL
    • 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)
    • Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
    • DTXSID30657920
    • MDL: MFCD11046660
    • Inchi: 1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H
    • Chave InChI: ARSNVFGYXNWTPK-UHFFFAOYSA-N
    • SMILES: Cl.ClC1C=CC(CCNCC(C)Cl)=CC=1

Propriedades Computadas

  • Massa Exacta: 267.03500
  • Massa monoisotópica: 267.035
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 144
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 12
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: none

Propriedades Experimentais

  • Ponto de Fusão: >170°C
  • Solubilidade: DMSO (Slightly), Methanol (Slightly)
  • PSA: 12.03000
  • LogP: 4.29230

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Informações de segurança

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Dados aduaneiros

  • CÓDIGO SH:2923900090
  • Dados aduaneiros:

    中国海关编码:

    2923900090

    概述:

    2923900090 其他季铵盐及季铵碱。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2923900090 other quaternary ammonium salts and hydroxides。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:6.5%。General tariff:30.0%

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019146286-5g
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
953789-37-2 95%
5g
$408.10 2023-08-31
Alichem
A019146286-10g
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
953789-37-2 95%
10g
$550.00 2023-08-31
TRC
C364255-50mg
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
953789-37-2
50mg
$ 127.00 2023-09-08
TRC
C364255-100mg
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
953789-37-2
100mg
$ 207.00 2023-04-18
TRC
C364255-250mg
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
953789-37-2
250mg
$ 431.00 2023-04-18
TRC
C364255-1g
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
953789-37-2
1g
$ 645.00 2022-04-01
TRC
C364255-1000mg
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
953789-37-2
1g
$ 741.00 2023-04-18
eNovation Chemicals LLC
D767852-5g
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
953789-37-2 97%
5g
$130 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059236-100mg
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
953789-37-2 98%
100mg
¥301.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059236-250mg
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
953789-37-2 98%
250mg
¥502.00 2024-04-24

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Chlorotrimethylsilane ,  Aluminum chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  rt → 70 °C; 24 h, 70 °C; 70 °C → rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  30 min, rt
Referência
A Concise Synthesis of Racemic Lorcaserin
Xu, Bin; Su, Jincai; Wang, Jing; Zhou, Guo-Chun, Australian Journal of Chemistry, 2016, 69(7), 770-774

Método de produção 2

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 120 °C; 2 h, 120 °C
Referência
Preparation method of lorcaserin
, China, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Toluene ,  Dimethylacetamide ;  50 - 55 °C; 20 - 30 min, 50 - 55 °C; 55 - 60 °C; 3 - 4 h, 55 - 60 °C; 25 - 30 °C
1.2 Solvents: Isopropanol ;  30 min, 25 - 30 °C
Referência
Process for preparation of lorcaserin intermediate
, China, , ,

Método de produção 4

Condições de reacção
1.1 1 h, 80 °C → 93 °C; 2 h, 90 - 95 °C
1.2 Solvents: Chlorobenzene ,  Water ;  95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C
1.3 Reagents: Thionyl chloride ;  55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C
1.4 Solvents: Isopropanol ;  65 °C → 67 °C; 67 °C → reflux; 2 h, reflux
Referência
Processes for preparation of 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 rt → 90 °C; 45 min, < 100 °C; 90 min, 85 - 100 °C; 100 °C → 50 °C
1.2 Solvents: Water
1.3 Reagents: Thionyl chloride Solvents: Isopropanol ;  0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h
Referência
Processes for preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  1 h, 45 - 65 °C; 1 h, 55 - 60 °C; 2 h, 0 - 5 °C
Referência
Process for preparation of Lorcaserin hydrochloride hemihydrate
, China, , ,

Método de produção 7

Condições de reacção
1.1 Catalysts: Aluminum chloride ;  rt → 85 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  20 °C
1.3 Solvents: Dichloromethane ;  overnight, 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
Referência
Development and optimization of a new synthetic process for lorcaserin
Cluzeau, Jerome; Stavber, Gaj, Bioorganic & Medicinal Chemistry, 2018, 26(4), 977-983

Método de produção 8

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ;  0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 10 - 20 °C
1.4 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  30 min, 30 - 40 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 11 - 13
1.6 Reagents: Hydrochloric acid Solvents: Water ;  15 - 30 min, pH 2 - 4, 0 - 20 °C
Referência
A process for the preparation of lorcaserin hydrochloride
, India, , ,

Método de produção 9

Condições de reacção
Referência
Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates related thereto
, United States, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ;  5 - 10 min, 50 - 60 °C; 3 h, 60 - 65 °C
Referência
A process for preparing 1-[[2-(4-chlorophenyl)ethyl]amino]-2-propanol and its salts
, China, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Toluene ,  Dimethylacetamide ;  rt → 50 °C; 50 - 60 °C; 2.5 h, 60 °C → 65 °C
Referência
Processes for preparing (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine intermediates toward serotonin-2C (5-HT2C) receptor agonists
, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Toluene ,  Dimethylacetamide ;  rt; < 60 °C; 27 min, < 60 °C
Referência
Microwave-assisted synthesis of lorcaserin hydrochloride
Zeng, Bi-tao; Zhu, Tao; Wang, Tian-xia, Huaxue Shiji, 2016, 38(9), 917-920

Método de produção 13

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  1 - 2 h, 0 - 10 °C
1.2 Reagents: Boron trifluoride etherate ;  0 - 10 °C; 2 h, 60 - 65 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  5 - 15 °C; 1 h, 90 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  15 min, pH 8.5 - 9.5, 5 - 15 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1 - 2, 5 - 15 °C
Referência
An improved process for the preparation of lorcaserin hydrochloride intermediate n-(4-chlorophenethyl)-2-chloropropan-1-amine or salt thereof
, India, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Phosphorus tribromide ;  3 h, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  rt
1.3 4 h, 90 °C; 90 °C → rt
1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ;  3 h, 70 °C
1.5 Reagents: Water
Referência
Process for preparing a chlorophenylethylpropanamine compound
Anonymous, IP.com Journal, 2015, 16, 1-3

Método de produção 15

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  Toluene ;  3 h, 65 °C
Referência
Synthesis of Lorcaserin and method for preparing intermediate of Lorcaserin
, China, , ,

Método de produção 16

Condições de reacção
1.1 Reagents: Hydrogen bromide ;  rt → 100 °C; 4.5 h, 1.38 - 1.93 bar
1.2 85 °C; 2 h, 85 - 95 °C
1.3 Reagents: Thionyl chloride Solvents: Toluene ,  Dimethylacetamide ;  50 °C; < 60 °C; 4 h, 60 - 65 °C
Referência
Processes for preparation of 4-chloro-N-(2-chloropropyl)-benzeneethanamine hydrochloride
, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção
Referência
Processes for preparing (r)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates thereof
, United States, , ,

Método de produção 18

Condições de reacção
Referência
Process for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
, China, , ,

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Raw materials

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Preparation Products

Fornecedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited